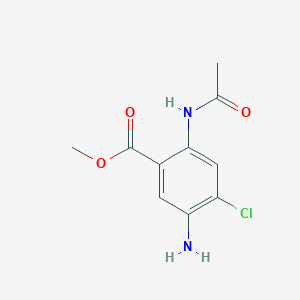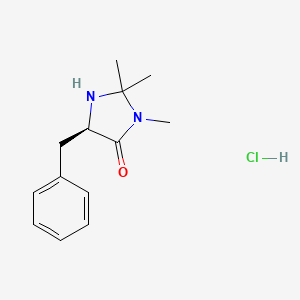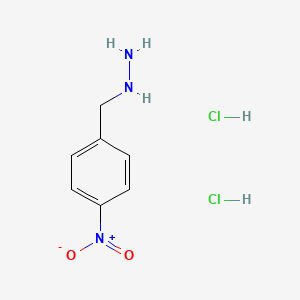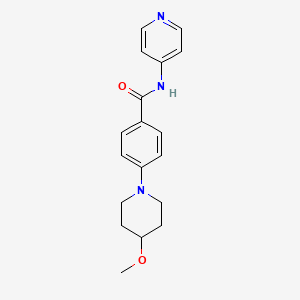![molecular formula C21H22N2O4S B2846357 (3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1797874-68-0](/img/structure/B2846357.png)
(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of heterocycles due to its wide spectrum of biological activities and therapeutic potential . Azetidine, on the other hand, is a saturated heterocycle with three carbon atoms and one nitrogen atom.
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Molecular Structure Analysis
Isoxazole has a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions . Azetidine also has a four-membered ring structure with one nitrogen atom.Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .Wissenschaftliche Forschungsanwendungen
Oxazolidinones in Antimicrobial Research
Oxazolidinones, a class of compounds to which the azetidinyl and isoxazolyl moieties of the compound might be structurally or functionally related, have been extensively studied for their unique mechanism of protein synthesis inhibition. This class displays bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a prominent oxazolidinone, has shown promise in treating infections due to resistant gram-positive organisms, suggesting potential research applications of related compounds in developing new antimicrobial agents (Diekema & Jones, 2012).
Isoxazoline Derivatives in Anticancer Research
Isoxazolines, sharing a structural motif with the isoxazolyl group in the compound of interest, have been identified in natural sources and have uses as anticancer agents. Research focuses on isolating these derivatives and understanding their anticancer activities, highlighting the importance of structural-activity relationships and stereochemical aspects in medicinal chemistry. This avenue of research underscores the potential of isoxazoline-containing compounds in developing novel anticancer drugs (Kaur et al., 2014).
Applications in Environmental Pollution Treatment
Certain compounds with sulfonyl groups, akin to the isobutylsulfonyl moiety, have been studied for their role in the treatment of organic pollutants. Enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators have shown potential in degrading recalcitrant compounds in wastewater. This suggests that compounds with specific functional groups could be explored further for environmental remediation applications (Husain & Husain, 2007).
Neuroprotective and CNS Stimulating Effects
The broader class of compounds with phenolic glycosides, potentially related to the glycoside nature inferred in the compound's structure, has shown neuroprotective, anti-inflammatory, and CNS stimulating effects in various preclinical models. This suggests a research interest in exploring similar compounds for potential applications in treating neurological disorders (Liu et al., 2018).
Wirkmechanismus
The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target . For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Safety and Hazards
The safety and hazards associated with a specific compound would depend on its structure and properties. Without specific information on “(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone”, it’s difficult to provide accurate information.
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Eigenschaften
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-14(2)13-28(25,26)17-11-23(12-17)21(24)16-8-9-19-18(10-16)20(27-22-19)15-6-4-3-5-7-15/h3-10,14,17H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJMXTWMTXDEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2846276.png)


![8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846284.png)
![N-(4-chlorophenyl)-2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2846286.png)

![N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2846288.png)
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-phenylthiourea](/img/structure/B2846289.png)

![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2846291.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2846292.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B2846294.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2846296.png)